molecular formula C14H14N2O2 B1228821 N-Nicotinoyl tyramine CAS No. 55458-76-9

N-Nicotinoyl tyramine

Cat. No. B1228821
Key on ui cas rn: 55458-76-9
M. Wt: 242.27 g/mol
InChI Key: VSEZXJMDHJEHMN-UHFFFAOYSA-N
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Patent
US04479932

Procedure details

To an ice cold suspension of 3.69 g (0.03 mol) nicotinic acid in a solution of 5.2 g (0.03 mol) tyramine hydrochloride in 100 ml of pyridine, 6.18 g (0.03 mol) of dichlorohexylcarbodiimide (DCC) was gradually added while stirring. Stirring was continued at room temperature for 24 hrs and the formed dichclohexylurea was removed by filtration. The pyridine was removed by distillation in vacuo and the residue was triturated with cold water, filtered and crystallized from 50% aqueous methanol. Yield, 6.25 g (86%), m.p. 179°-181° C. PMR (DMSO-d6 /D2O)δ 9.0-8.66 (m, 2H, C2 and C6 pyridine protons), 8.33-8.10 (m, 1H, C4 pyridine proton), 7.66-7.46 (m, 1H, C5 pyridine proton), 7.23-6.70 (m, rH, C6H4), 3.56 (t, 2H, ##STR42## 2.90 (t, 2H, CH2). Anal. (C14H14N2O2) C, H, N.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.69 g
Type
reactant
Reaction Step Four
Quantity
5.2 g
Type
reactant
Reaction Step Four
Name
dichlorohexylcarbodiimide
Quantity
6.18 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
DMSO-d6 D2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.Cl.[NH2:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.ClC(Cl)CCCCCN=C=N.[2H]C(S(C([2H])([2H])[2H])=O)([2H])[2H].[2H]O[2H]>N1C=CC=CC=1>[C:1]([NH:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.69 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
5.2 g
Type
reactant
Smiles
Cl.NCCC1=CC=C(C=C1)O
Name
dichlorohexylcarbodiimide
Quantity
6.18 g
Type
reactant
Smiles
ClC(CCCCCN=C=N)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
DMSO-d6 D2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H].[2H]O[2H]
Step Six
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the formed dichclohexylurea was removed by filtration
CUSTOM
Type
CUSTOM
Details
The pyridine was removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with cold water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized from 50% aqueous methanol
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)NCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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